rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 1807901-58-1
VCID: VC7668976
InChI: InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
SMILES: COCC1CCC1N.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

CAS No.: 1807901-58-1

Cat. No.: VC7668976

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis - 1807901-58-1

Specification

CAS No. 1807901-58-1
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (1S,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Standard InChI Key RLNWNMHXJFSLNO-GEMLJDPKSA-N
SMILES COCC1CCC1N.Cl

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s structure centers on a cyclobutane ring, a four-membered carbon cycle known for its angle strain and conformational rigidity. The cis configuration of the methoxymethyl (CH2OCH3-\text{CH}_2\text{OCH}_3) and amine (NH2-\text{NH}_2) groups on adjacent carbon atoms (positions 1 and 2) imposes distinct spatial arrangements that influence its chemical behavior and biological activity. The absolute stereochemistry is specified as (1R,2S), indicating the specific spatial orientation of these substituents .

Molecular Geometry and Bonding

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with the methoxymethyl and amine groups occupying equatorial positions relative to the ring. This arrangement minimizes steric hindrance and stabilizes the molecule through hyperconjugation between the methoxy oxygen’s lone pairs and adjacent C-H bonds. The hydrochloride salt form (NH3+Cl-\text{NH}_3^+ \cdot \text{Cl}^-) enhances aqueous solubility, a critical feature for pharmacokinetic applications .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO}
Molecular Weight151.63 g/mol
Configurationcis-(1R,2S)
CAS Number1807901-58-1
Stereochemical DescriptorsRR at C1, SS at C2

Synthesis and Manufacturing Considerations

The synthesis of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, involves multi-step organic reactions that prioritize stereochemical control. While detailed synthetic protocols are proprietary, general approaches can be inferred from analogous cyclobutane derivatives.

Cyclobutane Ring Formation

The cyclobutane core is typically constructed via [2+2] photocycloaddition reactions, where ultraviolet light induces the dimerization of ethylene derivatives. Alternative methods include ring-closing metathesis or strain-driven cyclization of appropriately substituted precursors.

Functionalization Steps

  • Methoxymethyl Introduction: A Williamson ether synthesis may attach the methoxymethyl group to the cyclobutane ring using methoxymethyl chloride (ClCH2OCH3\text{ClCH}_2\text{OCH}_3) in the presence of a strong base (e.g., NaH).

  • Amine Installation: Reductive amination or Gabriel synthesis could introduce the amine group, followed by resolution of racemic mixtures to isolate the (1R,2S) enantiomer.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving stability and solubility .

Physicochemical Properties

The compound’s properties are shaped by its functional groups and stereochemistry:

Solubility and Stability

  • Water Solubility: High due to ionic interactions from the hydrochloride salt.

  • Organic Solubility: Moderate in polar solvents like methanol or ethanol.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the methoxymethyl ether linkage.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3300cm1\sim 3300 \, \text{cm}^{-1} (N-H stretch) and 1100cm11100 \, \text{cm}^{-1} (C-O-C stretch).

  • NMR:

    • 1H^1\text{H}: δ 3.3 ppm (methoxy protons), δ 2.8 ppm (cyclobutane CH₂).

    • 13C^{13}\text{C}: δ 75 ppm (methoxy carbon), δ 50 ppm (amine-bearing carbon).

Applications in Pharmaceutical Research

The cis configuration of this compound makes it a valuable candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders.

Neurological Targets

  • Monoamine Transporters: Structural analogs of cyclobutane amines have shown affinity for serotonin and dopamine transporters, suggesting potential use in antidepressants or stimulants.

  • Enzyme Inhibition: The amine group may act as a hydrogen bond donor in enzyme active sites, inhibiting targets like monoamine oxidase (MAO).

Prodrug Development

The methoxymethyl group can serve as a prodrug moiety, hydrolyzing in vivo to release active metabolites. This strategy enhances bioavailability and reduces first-pass metabolism.

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when compared to related cyclobutane derivatives:

Table 2: Comparison with Analogous Compounds

Compound NameKey DifferencesBiological Implications
rac-(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine HCl, transTrans configuration reduces steric clash with biological targetsAltered receptor binding kinetics
2-HydroxycyclobutanamineHydroxy group instead of methoxymethylIncreased polarity; shorter half-life
N-MethylcyclobutanamineMethylated amine reduces basicityLower solubility; altered CNS penetration

Future Directions and Research Gaps

While preliminary data highlight this compound’s potential, systematic studies are needed to:

  • Elucidate its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • Identify specific biological targets through high-throughput screening.

  • Optimize synthetic routes for industrial-scale production.

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